molecular formula C5H10ClN5S B2636618 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride CAS No. 1797775-73-5

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride

Cat. No.: B2636618
CAS No.: 1797775-73-5
M. Wt: 207.68
InChI Key: WOOREBOLGIFBGH-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride (CAS: 1797775-73-5) is a heterocyclic compound featuring a thiomorpholine backbone (a six-membered ring containing one sulfur and three nitrogen atoms) substituted at the 3-position with a tetrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . Thiomorpholine derivatives are structurally analogous to morpholine (where sulfur replaces oxygen) and are valued for their versatility in drug design due to their ability to modulate pharmacokinetic properties .

The tetrazole group (a five-membered aromatic ring with four nitrogen atoms) contributes to hydrogen bonding and metal coordination, which are critical in biological interactions and crystal engineering . This compound is likely utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators, given the prevalence of tetrazole and thiomorpholine motifs in bioactive molecules .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOREBOLGIFBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities due to the presence of the tetrazole and thiomorpholine moieties. Here are some notable applications:

Antimicrobial Activity

Research has indicated that derivatives containing tetrazole rings often exhibit antimicrobial properties. For instance, studies on similar thiadiazole and tetrazole derivatives have shown promising results against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Tetrazole-containing compounds have been investigated for their anticancer properties. A study highlighted the synthesis of novel compounds that showed significant cytotoxic effects against human cancer cell lines. These compounds target specific pathways involved in tumor growth and proliferation, suggesting that 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride could be a valuable scaffold for anticancer drug development .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activities. The presence of the thiomorpholine ring may enhance the compound's ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of tetrazole derivatives based on thiomorpholine structures. These compounds were evaluated for their antimicrobial and anticancer activities through in vitro assays. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics and chemotherapeutics, indicating their potential as novel therapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsResults
AntimicrobialTetrazole derivativesEffective against multiple bacterial strains
AnticancerNovel synthesized compoundsSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryThiadiazole derivativesReduced inflammation markers in vitro

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiomorpholine vs. Morpholine Derivatives

This substitution alters electronic and steric properties:

  • Solubility : The thiomorpholine derivative may exhibit lower polarity compared to the morpholine counterpart due to sulfur’s larger atomic radius and reduced electronegativity.
Table 1: Structural and Physicochemical Comparison
Compound CAS Number Backbone Molecular Formula Molecular Weight Key Features
3-(1H-tetrazol-5-yl)thiomorpholine HCl 1797775-73-5 Thiomorpholine C₅H₁₀ClN₅S 223.69 g/mol Sulfur atom, enhanced lipophilicity
3-(1H-tetrazol-5-yl)morpholine HCl Not available Morpholine C₅H₁₀ClN₅O 207.62 g/mol Oxygen atom, higher polarity

Tetrazole-Containing Derivatives with Varied Substituents

(a) Bis[(diaminomethylidene)azanium] 5-(1-oxido-tetrazol-5-yl)-tetrazol-1-olate (CAS not provided)

This compound features a bis-tetrazole core with guanidinium counterions. Unlike the thiomorpholine derivative, its planar bis-tetrazole structure facilitates extensive hydrogen bonding (N–H⋯O/N interactions), forming a 3D network. This property is exploited in crystal engineering and coordination polymers .

(b) 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS: 110683-23-3)

This chromenone-tetrazole hybrid combines a flavone-like scaffold with a tetrazole group.

Table 2: Functional Group and Application Differences
Compound Core Structure Functional Groups Potential Applications
3-(1H-tetrazol-5-yl)thiomorpholine HCl Thiomorpholine + tetrazole S-heterocycle, tetrazole Drug intermediates, kinase inhibitors
Bis-tetrazole guanidinium salt Bis-tetrazole + guanidinium Multiple H-bond donors Crystal engineering, porous materials
Chromenone-tetrazole HCl Chromenone + tetrazole Conjugated system Fluorescent probes, anticancer agents

Physicochemical and Crystallographic Data

  • Thermal Stability : The bis-tetrazole salt () exhibits a high decomposition temperature (>250°C) due to strong hydrogen bonding, whereas thiomorpholine derivatives may show lower stability due to the S-atom’s susceptibility to oxidation .
  • Crystal Packing : The bis-tetrazole compound crystallizes in the P21/c space group with a β-angle of 97.5°, forming an 8-membered hydrogen-bonded ring. In contrast, thiomorpholine derivatives may adopt different packing motifs due to sulfur’s van der Waals interactions .

Biological Activity

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride (CAS Number: 1797775-73-5) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H11ClN6S
  • Molecular Weight : 207.69 g/mol
  • CAS Number : 1797775-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical cellular processes.

Potential Targets:

  • Topoisomerase Inhibition : Compounds featuring tetrazole moieties have been noted for their ability to inhibit topoisomerase II, which is essential for DNA replication and repair .
  • Serotonin Receptors : Some derivatives have shown promise as partial agonists at serotonin receptors, indicating potential applications in treating mood disorders .
  • PD-1/PD-L1 Interaction : Research has indicated that compounds similar to this tetrazole derivative can modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its derivatives.

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResult
Topoisomerase II InhibitionSignificant inhibition observed at low micromolar concentrations
PD-1/PD-L1 InteractionCompound demonstrated ability to rescue mouse immune cells at 100 nM
Serotonin Receptor AgonismExhibited partial agonism in vitro assays

Case Study 1: Immune Modulation

In a study evaluating immune cell responses, this compound was tested for its ability to modulate T-cell activation through the PD-1/PD-L1 pathway. The results indicated that the compound could enhance T-cell proliferation and cytokine production in the presence of PD-L1 expressing cells .

Case Study 2: Antimicrobial Activity

A related study investigated the antimicrobial properties of tetrazole derivatives against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results showed that certain modifications to the thiomorpholine structure significantly improved antibacterial activity .

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between thiomorpholine derivatives and tetrazole-containing precursors. For analogous compounds, reactions under basic conditions (e.g., pH 12.5 with Bleaching Earth Clay as a catalyst) in PEG-400 solvent at 70–80°C have achieved yields up to 90% . Critical factors include:

  • pH control : Ensures deprotonation of the thiol group for effective nucleophilic attack.
  • Solvent choice : Polar aprotic solvents like PEG-400 enhance solubility and reaction homogeneity.
  • Purification : Recrystallization in aqueous acetic acid removes unreacted starting materials.

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at 3100–3500 cm⁻¹, C–S vibrations at 600–700 cm⁻¹) .
  • ¹H NMR : Resolves proton environments (e.g., thiomorpholine SCH₂ groups at δ 3.5–4.0 ppm, tetrazole protons at δ 8.5–9.5 ppm) .
  • Single-crystal X-ray diffraction : Confirms bond lengths (e.g., S–C ≈ 1.81 Å) and hydrogen-bonding networks, as observed in structurally related tetrazole salts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for derivatives of this compound?

Discrepancies often arise from approximations in density functional theory (DFT). A systematic approach includes:

  • Model refinement : Use higher-level basis sets (e.g., B3LYP/6-311++G**) with implicit solvation to account for environmental effects.
  • Hirshfeld surface analysis : Compare experimental crystal contacts (e.g., N–H⋯O/N hydrogen bonds) with simulated electrostatic potentials .
  • Topological analysis (AIM theory) : Validate hydrogen-bond critical points against crystallographic data to reconcile bonding motifs .

Q. What strategies optimize the solid-state stability of this compound under varying humidity conditions?

Stability optimization involves:

  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity to identify critical humidity thresholds.
  • Co-crystallization : Replace Cl⁻ with hydrophobic counterions (e.g., PF₆⁻) to reduce water absorption, as demonstrated in ionic tetrazolates .
  • Surface coating : Apply atomic layer deposition (ALD) of alumina nanofilms to shield moisture-sensitive regions .

Q. How does the protonation state of the tetrazole ring influence its coordination chemistry with transition metals?

  • Neutral tetrazole (1H form) : Acts as a π-acceptor ligand via N2/N3 atoms in acidic conditions (pH <4), forming mononuclear complexes (e.g., [MCl₂(L)]) .
  • Deprotonated tetrazolate (1- form) : Bridges metal centers in μ₂ modes at neutral pH, enabling polynuclear assemblies (e.g., Cu(II)-tetrazolate MOFs). XANES spectroscopy and cyclic voltammetry track redox interactions during coordination .

Methodological Notes

  • Data contradiction analysis : Cross-validate computational models with experimental hydrogen-bonding metrics (e.g., bond distances, angles) from X-ray data .
  • Experimental design : Prioritize solvents with low coordinating strength (e.g., acetonitrile) to avoid interference in metal-ligand studies .
  • Advanced characterization : Pair mass spectrometry with ion mobility (IMS-MS) to study gas-phase conformations of tetrazole derivatives .

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